molecular formula C11H18BrN3O B4378176 4-bromo-1-methyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4378176
M. Wt: 288.18 g/mol
InChI Key: AFWSFHOHZHHDFX-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    N-alkylation: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Amidation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine, such as 1,2,2-trimethylpropylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

    Reduction: Reduction reactions can target the bromine atom or the carboxamide group.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with an amine could produce a new amide compound.

Scientific Research Applications

4-bromo-1-methyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-3-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-3-carboxamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing biological pathways and processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(1,2,2-trimethylpropyl)-1H-pyrazole-4-carboxamide: Lacks the bromine atom.

    4-bromo-1-methyl-1H-pyrazole-3-carboxamide: Lacks the trimethylpropyl group.

    4-bromo-1-methyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-5-carboxamide: Different position of the carboxamide group.

Uniqueness

The presence of the bromine atom, the specific position of the carboxamide group, and the trimethylpropyl group make 4-bromo-1-methyl-N-(1,2,2-trimethylpropyl)-1H-pyrazole-3-carboxamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-(3,3-dimethylbutan-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrN3O/c1-7(11(2,3)4)13-10(16)9-8(12)6-15(5)14-9/h6-7H,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWSFHOHZHHDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=NN(C=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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